1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine
Description
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3 |
InChI Key |
WPVYEJLVNSCTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Fluorination and Difluoromethylation
- The starting aromatic substrate typically involves a fluorinated phenyl ring, such as 2-fluorophenyl derivatives, which can be prepared or purchased with the desired substitution pattern.
- Introduction of the difluoromethyl group (-CF2H) at the para position relative to the amine side chain is commonly achieved via electrophilic difluoromethylation reagents or through nucleophilic substitution on appropriate precursors.
- Methods include the use of difluoromethyl halides or sulfonates under controlled conditions to install the difluoromethyl moiety selectively.
Side Chain Construction: Propan-1-amine Moiety
- The propan-1-amine side chain is generally introduced via alkylation or reductive amination strategies.
- One common approach is the synthesis of a corresponding ketone or aldehyde intermediate (e.g., 1-(4-(difluoromethyl)-2-fluorophenyl)propan-1-one), followed by reductive amination using ammonia or amine sources with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Alternatively, nucleophilic substitution of halogenated propyl precursors with ammonia or amines can be employed.
Enantioselective Synthesis Considerations
- For chiral amine derivatives, enantioselective catalytic hydrogenation of imines or ketimines derived from the fluorinated aromatic precursors is a key method.
- Recent advances in asymmetric hydrogenation use chiral iridium, ruthenium, or iron catalysts combined with chiral phosphoric acids or diphosphine ligands to achieve high enantioselectivity (up to 99% ee) under mild conditions.
- These methods allow the preparation of optically active 1-(4-(difluoromethyl)-2-fluorophenyl)propan-1-amine derivatives with controlled stereochemistry.
Detailed Preparation Method Example
A representative synthetic route based on literature and patent disclosures involves the following steps:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-(difluoromethyl)-2-fluorophenyl precursor | Starting from 2-fluorobenzene derivatives, electrophilic difluoromethylation using difluoromethyl halides or sulfonates | Requires regioselective control to install difluoromethyl group at para position |
| 2 | Formation of 1-(4-(difluoromethyl)-2-fluorophenyl)propan-1-one | Friedel-Crafts acylation or other acylation methods using propanoyl chloride or equivalent | Aluminum chloride or other Lewis acids as catalysts |
| 3 | Reductive amination to this compound | Reaction with ammonia or amine source and reducing agent (e.g., NaBH3CN, catalytic hydrogenation with chiral catalyst) | Enantioselective catalysts can be employed for chiral amine synthesis |
| 4 | Purification and characterization | Chromatography, crystallization | Ensures high purity and enantiomeric excess |
Research Findings and Optimization
- The choice of catalyst and reaction conditions significantly affects yield and enantioselectivity. For example, iridium complexes with chiral phosphoric acids have demonstrated excellent performance in asymmetric hydrogenation of aryl imines related to this compound class.
- The presence of fluorine substituents enhances metabolic stability and influences the electronic properties of the aromatic ring, which can affect reaction kinetics and selectivity.
- Optimization of reductive amination conditions, including solvent choice, temperature, and reducing agent, is critical to minimize side reactions and maximize amine yield.
- Alternative synthetic routes involving cyclopropanation and subsequent ring-opening have been explored for related fluorinated amines but are less common for this specific compound.
Data Table: Key Properties Relevant to Synthesis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11F3N | |
| Molecular Weight | ~195 g/mol (approximate for this compound) | |
| Boiling Point | Not explicitly reported; related compounds ~300-325 °C | |
| pKa (Amine) | Typically ~9-10 for primary aromatic amines | General knowledge |
| Enantioselectivity Achieved | Up to 99% ee with chiral catalysts |
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as nitro or alkyl groups are introduced using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, alkyl halides for alkylation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of nitro or alkyl groups on the aromatic ring.
Scientific Research Applications
Pharmacological Applications
-
Medicinal Chemistry :
- The compound exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Research indicates that compounds with difluoromethyl groups often display enhanced bioactivity, supporting their therapeutic applications.
- Enzyme Inhibition :
-
Binding Affinity Studies :
- Interaction studies have demonstrated that this compound binds effectively to various receptors and enzymes, which is essential for understanding its mechanism of action and optimizing its therapeutic potential.
Synthesis and Case Studies
The synthesis of this compound typically involves several chemical reactions that introduce the difluoromethyl group into the phenyl ring, followed by amination processes to form the final product. The following table summarizes key synthetic routes:
Potential Research Directions
Research on this compound is expanding into several areas:
- Drug Development : Further studies are needed to explore its efficacy and safety in clinical settings.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound can lead to novel therapeutic strategies.
- Comparative Analysis : Investigating similar compounds can provide insights into structure-activity relationships (SAR) that may enhance drug design efforts.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine with structurally related fluorinated phenylpropan-1-amine derivatives. Key factors include substituent patterns, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>LogP values estimated using fragment-based methods.
Key Findings
In , analogs with bulky substituents (e.g., OX03393’s benzothiazole group) retain moderate potency, while ortho-substituted styryl derivatives (OX03394) lose activity entirely. This highlights the sensitivity of bioactivity to steric hindrance .
Impact of Fluorine Position :
- 1-(2-Fluorophenyl)propan-1-amine hydrochloride (single ortho-F) exhibits lower metabolic stability compared to the target compound’s para-difluoromethyl group, which resists oxidative degradation .
- The 2,4-difluoro analog (CAS 623143-41-9) shows a distinct 19F NMR signal at δ -111.56, suggesting a unique electronic environment due to adjacent fluorines, which may influence receptor interactions .
Branching vs. Linear Chains :
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine (branched structure) has a higher LogP (2.3) than the linear-chain target compound (estimated 2.8), indicating that branching reduces hydrophobicity. However, branching may limit conformational flexibility critical for target binding .
Synthetic Accessibility :
- Transaminase-mediated synthesis () is effective for racemic mixtures of disubstituted phenylpropan-2-amine derivatives but may require optimization for 1-amine analogs. In contrast, reductive alkylation () offers enantioselective routes for chiral centers adjacent to the amine .
Biological Activity
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine, also known as (S)-1-(4-(difluoromethyl)-2-fluorophenyl)propan-1-amine, is a chiral amine compound with significant potential in medicinal chemistry. Its unique structural characteristics, particularly the presence of difluoromethyl and fluorophenyl groups, contribute to its biological activity and pharmacological applications.
Chemical Structure and Properties
The compound features a propan-1-amine backbone with the following structural formula:
Key Structural Features:
- Difluoromethyl Group: Enhances lipophilicity and metabolic stability.
- Fluorophenyl Moiety: Increases interaction potential with biological targets.
Research highlights that the biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorinated groups enhance the compound's affinity for biological macromolecules, which may lead to modulation of their functions.
Pharmacological Applications
The compound has been explored for several pharmacological applications, including:
- Enzyme Inhibition: It demonstrates potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
Comparative Biological Activity
To better understand its activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Contains a fluorine substituent on an aromatic ring | Antimicrobial properties |
| (S)-Propranolol | Beta-blocker; contains an aromatic ring and an amine | Cardiovascular applications |
| 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol | Contains difluoromethyl and amino groups | Potential enzyme inhibition |
Case Studies and Research Findings
Recent studies have demonstrated the compound's effectiveness in various biological assays. For instance:
-
Binding Affinity Studies:
- Interaction studies indicate that this compound exhibits high binding affinity for certain receptors compared to non-fluorinated analogs, suggesting enhanced pharmacological efficacy due to the presence of fluorine atoms .
- In Vivo Studies:
- In Vitro Assays:
Future Directions
Ongoing research aims to further elucidate the specific mechanisms through which this compound exerts its effects. Key areas of focus include:
- Optimization of Chemical Structure: Modifying the existing structure to enhance selectivity and reduce off-target effects.
- Clinical Trials: Conducting clinical trials to assess safety and efficacy in human subjects for various indications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
